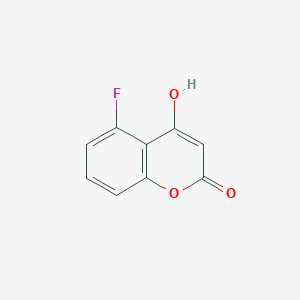

5-Fluoro-4-hydroxy-2H-chromen-2-one

Description

BenchChem offers high-quality 5-Fluoro-4-hydroxy-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-hydroxy-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDOIYLPXZMHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Comparative SAR of 5-Fluoro-4-Hydroxycoumarin vs. 4-Hydroxycoumarin

Executive Summary

This technical guide provides a rigorous structure-activity relationship (SAR) analysis comparing the industry-standard anticoagulant scaffold, 4-hydroxycoumarin (4-HC) , with its fluorinated derivative, 5-fluoro-4-hydroxycoumarin (5-F-4-HC) .

For drug development professionals, the 5-fluoro modification represents a critical bioisosteric substitution. While the 4-hydroxycoumarin core is the pharmacophore for Vitamin K antagonists (e.g., Warfarin), the introduction of a fluorine atom at the C5 position—"peri" to the hydroxyl group—introduces profound electronic and steric perturbations. This guide details the synthetic pathways, physicochemical shifts, and pharmacological implications of this specific modification.

Section 1: Structural & Physicochemical Analysis[1][2]

The core distinction between these two scaffolds lies in the electronic and steric environment of the enolic hydroxyl group at position 4, which is the primary ionization center for biological activity.

Core Scaffold Comparison

| Feature | 4-Hydroxycoumarin (4-HC) | 5-Fluoro-4-hydroxycoumarin (5-F-4-HC) |

| Molecular Formula | C₉H₆O₃ | C₉H₅FO₃ |

| MW | 162.14 g/mol | 180.13 g/mol |

| C5 Substituent | Hydrogen | Fluorine |

| Electronic Effect | Standard resonance delocalization | Strong Inductive withdrawal (-I) at C5 |

| Steric Environment | Open access to 4-OH | Peri-interaction between 5-F and 4-OH |

| pKa (4-OH) | ~4.1 (Acidic enol) | < 4.1 (Predicted increased acidity due to -I) |

The "Peri" Effect and Intramolecular Dynamics

In 5-F-4-HC, the fluorine atom is located at the C5 position, spatially adjacent to the C4-hydroxyl group. This creates a unique peri-interaction :

-

Electronic Withdrawal: Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring system, stabilizing the negative charge on the deprotonated 4-enolate oxygen. This theoretically lowers the pKa, making the 5-F derivative more acidic than the parent 4-HC.

-

Electrostatic Repulsion: The lone pairs on the fluorine atom and the carbonyl/hydroxyl oxygens create a region of high electron density. Unlike H-bonding which might stabilize a conformation, the F...O repulsion can twist the optimal binding geometry.

-

Intramolecular Hydrogen Bonding: While fluorine is a poor H-bond acceptor compared to oxygen, the proximity allows for a weak C5-F...H-O4 interaction. However, in aqueous physiological media, solvation usually overrides this weak intramolecular bond.

Section 2: Synthetic Pathways

The synthesis of 5-F-4-HC requires specific regiochemical control. Unlike 4-HC, which is derived from ubiquitous methyl salicylate, the 5-fluoro analog requires 6-fluorosalicylic acid derivatives to place the fluorine correctly at the C5 position of the final coumarin ring.

Retrosynthetic Logic

-

4-HC Precursor: Methyl Salicylate (OH at C2, COOMe at C1).

-

5-F-4-HC Precursor: Methyl 6-Fluorosalicylate.

-

Note: In the coumarin numbering system, the carbon originally ortho to the carboxyl group in the salicylate becomes C5. Therefore, a 6-fluoro substituent on the salicylate becomes a 5-fluoro substituent on the coumarin.

-

Visualization of Synthetic Routes

Caption: Comparative synthetic pathways. Note the specific requirement for 6-fluorosalicylate to achieve 5-substitution.

Section 3: Pharmacological SAR (Anticoagulant Context)

The primary pharmacological target for 4-hydroxycoumarins is the Vitamin K Epoxide Reductase complex subunit 1 (VKORC1) .

Mechanism of Action

4-Hydroxycoumarins act as competitive inhibitors of VKORC1. The 4-hydroxy group mimics the naphthoquinone ring of Vitamin K. The anionic form (enolate) is essential for binding to the active site residues.

Impact of 5-Fluoro Substitution

-

Binding Affinity: The 5-position is sterically sensitive. In the binding pocket of VKORC1, the "top" edge of the coumarin ring (positions 5, 6, 7, 8) interacts with hydrophobic residues.

-

Observation: 6-fluoro and 7-fluoro derivatives of Warfarin often retain or enhance potency due to favorable hydrophobic interactions and metabolic blocking.

-

5-Fluoro Drawback: The 5-F atom is sterically crowded against the 4-OH and the critical 3-substituent (e.g., the phenyl-alkyl chain in Warfarin). This steric clash often reduces binding affinity compared to the 6- or 7-isomers.

-

-

Metabolic Stability: Fluorine substitution typically blocks metabolic hydroxylation (Phase I metabolism).

-

Warfarin Metabolism: Major hydroxylation sites are C6, C7, C8, and C10 (on the side chain). C5 is not a primary metabolic soft spot.

-

Section 4: Experimental Protocols

Protocol: Synthesis of 5-Fluoro-4-hydroxycoumarin

Objective: Synthesize 5-F-4-HC from Methyl 6-fluorosalicylate via the Boyd-Robertson method.

Materials:

-

Methyl 6-fluorosalicylate (1.0 eq)

-

Acetic anhydride (4.0 eq)

-

Sodium metal (1.2 eq) or NaH

-

Toluene (Solvent)[1]

Step-by-Step Workflow:

-

Acetylation/Cyclization:

-

Dissolve Methyl 6-fluorosalicylate in acetic anhydride.

-

Add Sodium metal slowly (exothermic) to generate the sodium enolate.

-

Heat to reflux (140°C) for 4 hours. The reaction undergoes an intramolecular Claisen condensation to form 3-acetyl-5-fluoro-4-hydroxycoumarin .

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

-

Hydrolysis (Deacetylation):

-

Pour the reaction mixture into ice water.

-

Collect the precipitate (3-acetyl intermediate).

-

Reflux the intermediate in 10% HCl/Ethanol for 6 hours to remove the 3-acetyl group via acid-catalyzed hydrolysis and decarboxylation.

-

-

Purification:

-

Cool to precipitate the crude 5-F-4-HC.

-

Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via ¹H-NMR (Look for loss of acetyl peak and specific coupling constants of the fluoro-substituted ring).

-

Protocol: In Vitro VKORC1 Inhibition Assay

Objective: Compare IC50 of 5-F-4-HC vs 4-HC.

-

Preparation:

-

Source Recombinant human VKORC1 microsomes.

-

Substrate: Vitamin K Epoxide (KO).

-

Reducing Agent: DTT (Dithiothreitol).

-

-

Assay Reaction:

-

Incubate microsomes with test compounds (0.1 nM – 100 µM) in buffer (pH 7.4) for 10 mins.

-

Initiate reaction by adding Vitamin K Epoxide and DTT.

-

Incubate at 37°C for 30 mins.

-

-

Quantification:

-

Stop reaction with ice-cold acetonitrile.

-

Measure the production of Vitamin K Quinone (K) or Hydroquinone (KH2) via HPLC-UV or LC-MS/MS.

-

Calculation: Plot % Inhibition vs Log[Concentration] to determine IC50.

-

Section 5: Data Presentation & Logic Visualization

SAR Logic Flow

Caption: Causal analysis of the 5-fluoro modification on biological outcomes.

References

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. National Institutes of Health (PMC). Available at: [Link]

-

Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. Available at: [Link]

-

Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin. ResearchGate. Available at: [Link]

Sources

The Therapeutic Potential of 5-Fluorinated Coumarin Derivatives: A Technical Whitepaper on Design, Synthesis, and Pharmacological Evaluation

Executive Summary

Coumarins (1,2-benzopyrones) represent a privileged class of pharmacophores in medicinal chemistry, known for their broad spectrum of biological activities. The strategic bioisosteric replacement of hydrogen with fluorine—particularly at the 5-position of the aromatic ring—profoundly alters the pharmacokinetic and pharmacodynamic profiles of the coumarin scaffold. This in-depth technical guide explores the molecular rationale behind fluorination, details the therapeutic applications of 5-fluorinated coumarins across oncology and neurology, and provides field-proven, self-validating protocols for their synthesis and preclinical evaluation.

Molecular Rationale: The "Fluorine Effect" on the Coumarin Scaffold

The introduction of fluorine atoms into the coumarin core is not merely a structural variation; it is a calculated modification to optimize drug-like properties. Fluorination at the 5-position (or multi-fluorination at the 6,8-positions) achieves three critical objectives:

-

Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidation sites on the electron-rich aromatic ring, significantly extending the molecule's half-life in vivo (1)[1].

-

Lipophilicity and BBB Penetration: The highly electronegative nature of fluorine increases the overall lipophilicity of the coumarin derivative. This is paramount for central nervous system (CNS) targets, enabling efficient blood-brain barrier (BBB) penetration (2)[2].

-

Target Affinity: Fluorine modulates the pKa of adjacent functional groups (e.g., 7-hydroxyl groups) and participates in multipolar halogen bonding within protein binding pockets, thereby increasing target affinity and fluorescence quantum yields (1)[1].

Therapeutic Applications & Mechanistic Pathways

Oncology: Multi-Kinase Inhibition and Apoptosis

Fluorinated coumarin scaffolds have been engineered to engage multiple oncogenic pathways. Strategic substitutions at the 3- and 4-positions, combined with fluorination on the homocyclic ring, yield derivatives with potent antiproliferative activity. Specific fluorinated analogs act as dual inhibitors of VEGFR-2 and p38α MAPK, which are critical kinases driving tumor angiogenesis and proliferation (3)[3]. Mechanistically, these compounds induce programmed cell death in breast cancer models (e.g., MCF-7 cells) by downregulating the anti-apoptotic protein BCL-2 and upregulating caspase-9 cascades ().

Neurology: MAO-B Inhibition and PET Imaging

In the CNS, coumarin derivatives serve as highly selective, reversible inhibitors of Monoamine Oxidase B (MAO-B), a validated target for neurodegenerative diseases like Parkinson's (4)[4]. The addition of fluorine enables the development of 18F-radiolabeled coumarins as Positron Emission Tomography (PET) tracers. Probes such as (R)-[18F]5 exhibit exceptional affinity (Ki = 4.1 nM) and selectivity for Tau tangles over amyloid-beta, providing a dual diagnostic and therapeutic (theranostic) mechanism for Alzheimer's disease (2)[2].

Antimicrobial and Antifungal Efficacy

Fluorinated coumarins containing oxime ether moieties exhibit profound antifungal properties. Compounds like (E)-6-chloro-7-hydroxy-2-oxo-4-(trifluoromethyl)-2H-chromene-8-carbaldehyde O-allyl oxime (Compound 5f) have demonstrated potent efficacy against agricultural pathogens like Botrytis cinerea, significantly outperforming standard commercial agents like Osthole (5)[5].

Quantitative Pharmacological Data

The following table summarizes the quantitative efficacy of key fluorinated coumarin derivatives across various therapeutic targets:

| Compound Identifier | Target / Disease Model | Biological Activity (IC50 / EC50 / Ki) | Reference |

| Compound 16 (Fluorinated) | MCF-7 (Breast Cancer Cells) | IC50 = 7.90 µg/mL | 3 |

| Compound 16 (Fluorinated) | VEGFR-2 Kinase | 94% Inhibition | 3 |

| (R)-[18F]5 (PET Tracer) | MAO-B / Tau Tangles | Ki = 4.1 nM | [[2]]() |

| Coumarin Derivative 2 | Human MAO-B | Ki = 0.1 µM | 4 |

| Compound 5f (Oxime ether) | Botrytis cinerea (Fungal) | EC50 = 5.75 µg/mL | 5 |

Validated Synthetic Protocols: Pechmann Condensation

The primary synthetic route to 5-fluorinated coumarins involves the Pechmann condensation of a fluorinated phenol with a β-keto ester (1)[1].

Caption: Workflow of Pechmann condensation for 5-fluorinated coumarin synthesis.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a dropping funnel, dissolve 10 mmol of the fluorinated phenol (e.g., 2,4-difluororesorcinol) and 10 mmol of ethyl acetoacetate in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

-

Catalysis (Causality Check): Slowly add phosphorus oxychloride (POCl3) dropwise. Causality: POCl3 is explicitly selected as the dehydrating agent over concentrated H2SO4 to minimize unwanted sulfonation of the electron-rich resorcinol ring, ensuring high regioselectivity during the electrophilic aromatic substitution step.

-

Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4-6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase. The complete disappearance of the fluorinated phenol spot validates reaction completion.

-

Quenching & Extraction: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium acetate. Extract the product into diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from cold ethanol to yield the pure 5-fluorinated coumarin derivative. Confirm structure via 1H, 13C, and 19F NMR spectroscopy.

Preclinical Evaluation Methodologies

To evaluate the therapeutic potential of the synthesized compounds, robust in vitro assays are required.

Caption: Dual therapeutic pathways of fluorinated coumarins in oncology and neurology.

Step-by-Step Methodology: VEGFR-2 Kinase Inhibition Assay

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Dilute the recombinant human VEGFR-2 enzyme and the fluorinated coumarin test compounds (serial dilutions from 100 µM to 1 nM in DMSO).

-

Reaction Initiation (Causality Check): Add the substrate peptide and ATP to initiate the reaction. Causality: The ATP concentration must be strictly maintained at or below its Km value (typically ~10 µM for VEGFR-2). Using physiological ATP levels (~1 mM) in vitro would artificially outcompete the reversible coumarin inhibitors, masking their true binding affinity and generating false negatives.

-

Incubation & Detection: Incubate the microplate at room temperature for 60 minutes. Add the detection reagent (e.g., Kinase-Glo® Luminescent Reagent) to measure residual ATP, which inversely correlates with kinase activity.

-

Data Analysis & Self-Validation: Measure luminescence using a microplate reader. Self-Validation: The assay must include a known positive control (e.g., Sorafenib) and a vehicle control (DMSO). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring the IC50 calculations are trustworthy.

Conclusion

The 5-fluorinated coumarin scaffold is a highly versatile and potent pharmacophore. By carefully controlling the synthetic pathways—such as utilizing POCl3-catalyzed Pechmann condensations—researchers can generate libraries of compounds with enhanced metabolic stability and target affinity. As demonstrated by their profound efficacy in VEGFR-2 inhibition, apoptosis induction, and MAO-B targeted PET imaging, these derivatives hold immense promise for the next generation of oncological and neurological therapeutics.

References

- Synthesis of Novel Fluorescent Coumarin Derivatives from 2,4-Difluororesorcinol: Applications and Protocols Source: Benchchem URL

- Source: PMC (NIH)

- Fluorinated Coumarin Derivatives as Selective PET Tracer for MAO-B Imaging Source: ResearchGate URL

- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation Source: MDPI URL

- Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer Source: AREEO URL

- Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs Source: ACS Publications URL

Sources

physical properties and solubility of 5-fluoro-4-hydroxycoumarin

An In-Depth Technical Guide to the Physical Properties and Solubility of 5-Fluoro-4-hydroxycoumarin

Foreword: The Imperative of Foundational Characterization

In the landscape of drug discovery and materials science, the coumarin scaffold stands as a privileged structure, renowned for a spectrum of biological activities, most notably as anticoagulants that antagonize vitamin K.[1][2] The introduction of fluorine into small molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide focuses on 5-fluoro-4-hydroxycoumarin, a halogenated derivative whose precise characteristics are critical for its development. A comprehensive understanding of its physical properties and solubility is not merely academic; it is the bedrock upon which all subsequent research—from formulation to in vivo studies—is built. This document provides both a summary of known data for related compounds and, more critically, the authoritative experimental frameworks required to precisely characterize the 5-fluoro isomer.

Molecular Structure and Physicochemical Properties

The structure of 5-fluoro-4-hydroxycoumarin is defined by a benzopyrone core. The key features influencing its behavior are the acidic enolic hydroxyl group at the C4 position, the lactone carbonyl, the aromatic ring, and the C5 fluorine substituent. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the overall electron distribution of the molecule.

Furthermore, the 4-hydroxycoumarin moiety exists in a tautomeric equilibrium between the 4-hydroxy-2-pyrone form and the 2,4-chromanedione form.[3][4] While NMR studies on the parent 4-hydroxycoumarin in DMSO suggest the hydroxy-pyrone form is predominant[5], this equilibrium is fundamental to its chemistry.

Caption: Keto-enol tautomerism of the 4-hydroxycoumarin scaffold.

Quantitative data for the 5-fluoro isomer is not extensively reported in publicly available literature. Therefore, the following table presents data for closely related isomers to provide an expected range, underscoring the necessity of experimental verification for the title compound.

Table 1: Summary of Physicochemical Properties of Fluorinated 4-Hydroxycoumarins

| Property | 5-Fluoro-4-hydroxycoumarin | 6-Fluoro-4-hydroxycoumarin | 7-Fluoro-4-hydroxycoumarin |

| Molecular Formula | C₉H₅FO₃ | C₉H₅FO₃[6][7] | C₉H₅FO₃[8] |

| Molecular Weight | 180.13 g/mol | 180.13 g/mol [6][7] | 180.13 g/mol [8] |

| Appearance | Data not available (Expected: White to off-white powder) | White to light yellow powder/crystal[6][7] | Off-white powder[8] |

| Melting Point (°C) | Requires experimental determination | 246 - 252[6], 248 - 251[9], 249 (dec.)[10] | 220 - 225[8] |

| UV-Vis λmax | Requires experimental determination | Data not available | Data not available |

| CAS Number | Data not available | 1994-13-4[6][7] | 2145-27-9[8] |

Solubility Profile

Solubility is a critical determinant of a compound's utility in biological assays and its potential for formulation. The principle of "like dissolves like" provides a foundational predictive framework.[11] 5-Fluoro-4-hydroxycoumarin possesses both polar functionalities (hydroxyl, carbonyl) capable of hydrogen bonding and a larger, relatively nonpolar aromatic system.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be soluble due to hydrogen bonding with the hydroxyl and carbonyl groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be soluble. DMSO, in particular, is an excellent solvent for many coumarin derivatives.[12][13]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

-

Aqueous Media (e.g., Water, Buffers): Solubility is expected to be low but highly pH-dependent due to the acidic hydroxyl group. In basic media (pH > pKa), the compound will deprotonate to form a more soluble phenolate salt. The parent 4-hydroxycoumarin has a low water solubility of 0.223 g/L.[14]

Table 2: Predicted and Known Solubility of 4-Hydroxycoumarin Analogs

| Solvent | 5-Fluoro-4-hydroxycoumarin | 4-Hydroxycoumarin (Parent Compound) | Rationale / Notes |

| DMSO | Predicted: Soluble | ~30 mg/mL[12] | A versatile polar aprotic solvent.[15] |

| Ethanol | Predicted: Soluble | ~30 mg/mL[12] | Polar protic solvent capable of H-bonding. |

| Methanol | Predicted: Soluble | Soluble | Similar to ethanol. |

| Water | Predicted: Low | 0.223 g/L[14] | Solubility will increase significantly at pH > pKa. |

| Aqueous Buffers (e.g., PBS) | Requires experimental determination | ~0.16 mg/mL (in 1:5 Ethanol:PBS pH 7.2)[12] | Crucial for biological assays; pH-dependent. |

Expert Insight: The introduction of a fluorine atom can subtly alter solubility compared to the parent compound. While often increasing lipophilicity, its impact is vector-dependent and can influence crystal lattice energy. Therefore, direct experimental measurement is non-negotiable for accurate characterization.

Experimental Protocols for Core Property Determination

The following sections provide detailed, field-proven methodologies for determining the melting point and thermodynamic solubility. These protocols are designed to be self-validating and generate reliable, reproducible data.

Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities depress and broaden the melting range, making it a crucial indicator of purity.[16] This protocol utilizes a digital melting point apparatus for precision.

Methodology:

-

Sample Preparation:

-

Ensure the 5-fluoro-4-hydroxycoumarin sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Jab the open end of a glass capillary tube into the powder pile several times.[17]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube down a long, hollow tube (e.g., a 1-meter glass tube or PVC pipe) onto the benchtop several times.[17]

-

The final packed sample height should be 2-3 mm.[17][18] An excessive sample size will lead to an artificially broad melting range.

-

-

Initial (Rapid) Determination:

-

If the approximate melting point is unknown, perform a rapid determination first.[16]

-

Place the loaded capillary into the heating block of the apparatus.[18]

-

Set a fast heating rate (e.g., 10-20°C/minute).[16]

-

Record the approximate temperature range from the first sign of liquid (shrinking, droplet formation) to complete liquefaction.[17] This provides a target for the precise measurement.

-

-

Precise (Slow) Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid scan.[17]

-

Crucially, never reuse a melted sample. Use a fresh, newly packed capillary tube for each measurement.[19]

-

Insert the new capillary.

-

Set the heating rate to a slow value, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[19]

-

Causality: A slow heating rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[18]

-

Record the temperature (T₁) when the very first droplet of liquid appears.

-

Record the temperature (T₂) when the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the precise determination at least twice more with fresh samples to ensure reproducibility. Consistent values validate the result.

-

Caption: Workflow for accurate melting point determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[11] It involves creating a saturated solution by agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then quantified.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-fluoro-4-hydroxycoumarin to a known volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., 25°C or 37°C for physiological relevance).[20]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is a critical step and typically requires 24-72 hours.[11]

-

Causality: Insufficient agitation time will result in an underestimation of the true equilibrium solubility. Preliminary time-course experiments are recommended to determine when the dissolved concentration plateaus.[20]

-

-

Phase Separation:

-

Once equilibrium is established, the undissolved solid must be completely separated from the saturated solution.[21]

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully aspirate the supernatant. For maximum accuracy, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[11] This removes any remaining fine particulates.

-

-

Quantification of Solute:

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[11][21]

-

Standard Curve: Prepare a series of standard solutions of 5-fluoro-4-hydroxycoumarin of known concentrations in the same solvent.

-

Analysis: Inject the standards and the filtered sample solution into the HPLC system.

-

Calculation: Create a calibration curve by plotting the peak area from the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the unknown sample.

-

-

Data Reporting:

Caption: A generalized workflow for the shake-flask solubility method.

Conclusion

The physical and solubility properties of 5-fluoro-4-hydroxycoumarin are indispensable parameters for its advancement as a research tool or therapeutic candidate. While data from analogous structures provide a valuable starting point, this guide emphasizes the paramount importance of rigorous, empirical determination. The detailed protocols for melting point and equilibrium solubility analysis provided herein represent robust, industry-standard methods for generating the high-quality data required by researchers, scientists, and drug development professionals to make informed decisions and accelerate their research programs.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- University of Calgary. Melting point determination.

- Westlab Canada. (2023). Measuring the Melting Point.

- Vernier. DETERMINATION OF MELTING POINTS.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Schultheiss, N., & Spahn-Langguth, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- University of Toronto. (2013). Experiment 1 - Melting Points.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Chem-Impex. 6-Fluoro-4-hydroxycoumarin.

- Kodess, M., et al. (2015). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. ResearchGate.

- Royal Society of Chemistry. Synthesis, characterization and spectroscopic properties of water soluble coumarins substituted with oligomeric alkoxy functions.

- Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry.

- Al-Amiery, A. A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ResearchGate.

- CymitQuimica. CAS 1994-13-4: 6-FLUORO-4-HYDROXYCOUMARIN.

- TCI Deutschland GmbH. 6-Fluoro-4-hydroxycoumarin | 1994-13-4.

- Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. MDPI.

- ResearchGate. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties.

- Lee, H., et al. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC.

- ResearchGate. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety.

- Ossila. 7-Fluoro-4-hydroxycoumarin | CAS 2145-27-9.

- Djandé, Y. A., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing.

- MedChemExpress. 4-Hydroxycoumarin | Bacterial Inhibitor.

- ChemicalBook. (2025). 6-FLUORO-4-HYDROXYCOUMARIN | 1994-13-4.

- Becic, E., et al. (2019). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.

- Spirtović-Halilović, S., et al. (n.d.). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives.

- Thermo Fisher Scientific. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7.

- Canadian Science Publishing. Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms.

- BenchChem. Solubility and stability of 4-(chloromethyl)-7-hydroxycoumarin in various solvents.

- ResearchGate. UV-vis spectra of 4a (6 mM) and 4a (6 mM) upon addition of 5 equiv. of....

- Fisher Scientific. 6-Fluoro-4-hydroxycoumarin 98.0+%, TCI America 1 g.

- Huntsman. Product Safety Summary - 4-Hydroxycoumarin.

- Taylor & Francis. 4-hydroxycoumarin – Knowledge and References.

- ResearchGate. (2023). Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents.

- PMC. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities.

- Wikipedia. 4-Hydroxycoumarins.

- MDPI. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives.

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 3. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 4. shd.org.rs [shd.org.rs]

- 5. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 1994-13-4: 6-FLUORO-4-HYDROXYCOUMARIN | CymitQuimica [cymitquimica.com]

- 8. ossila.com [ossila.com]

- 9. 6-FLUORO-4-HYDROXYCOUMARIN | 1994-13-4 [chemicalbook.com]

- 10. 6-Fluoro-4-hydroxycoumarin 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ursinus.edu [ursinus.edu]

- 19. westlab.com [westlab.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Fluorine Effect: Engineering 4-Hydroxycoumarin Bioactivity

This guide details the structural, physicochemical, and pharmacological impact of fluorine substitution on the 4-hydroxycoumarin (4-HC) scaffold.[1][2] It is designed for medicinal chemists and drug development scientists optimizing anticoagulant, anticancer, or antimicrobial agents.

Technical Guide | Version 2.0 [2][3]

Executive Summary: The Fluorine Advantage

The 4-hydroxycoumarin (4-HC) scaffold is the pharmacophore backbone of Vitamin K antagonists (e.g., Warfarin) and emerging antiproliferative agents.[1] While the parent scaffold is potent, it suffers from rapid oxidative metabolism and suboptimal lipophilicity.[1]

Fluorine substitution acts as a "metabolic shield" and "electronic tuner." By replacing specific hydrogen atoms with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H), researchers can block Cytochrome P450 (CYP) oxidation sites without imposing significant steric penalties, while simultaneously modulating the pKa of the enolic hydroxyl group to alter binding affinity.[1]

Key Strategic Impacts:

-

Metabolic Stability: Fluorination at C6 or C7 blocks the primary sites of CYP2C9-mediated hydroxylation.[2][3]

-

Acidity Modulation: Electron-withdrawing fluorine atoms lower the pKa of the 4-OH group, stabilizing the anionic species required for VKORC1 interaction.[2]

-

Lipophilicity: Increases LogP, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1][2]

Physicochemical Profiling

The introduction of fluorine alters the electronic landscape of the coumarin ring.

Acidity (pKa) and Ionization

The 4-hydroxyl group of coumarin is acidic (pKa ~4.1).[1] In physiological pH (7.4), 4-HC exists primarily as a monoanion, which is the active pharmacophore for the Vitamin K Epoxide Reductase (VKORC1) enzyme.[1]

| Compound | Substituent | pKa (Approx) | Electronic Effect |

| 4-Hydroxycoumarin | -H | 4.1 | Reference |

| 6-Fluoro-4-HC | -F (C6) | ~3.8 - 4.0 | Inductive withdrawal (-I) stabilizes the enolate anion.[2][3] |

| 3-Chloro-4-HC | -Cl (C3) | ~3.5 | Strong -I effect; often increases potency but alters binding mode.[2][3] |

| 6,8-Difluoro-7-OH | -F (C6, C8) | < 3.0 | Drastic acidification; used in fluorescent probes (e.g., Marina Blue).[1][2][3] |

Fluorescence and Detection

Unlike the parent molecule, 6-fluoro-4-hydroxycoumarin exhibits strong fluorescence.[2][3][4] This property is exploited in:

-

Theranostics: Simultaneous drug delivery and cellular imaging.

-

Metabolic Assays: Tracking drug distribution without radiolabeling.[2]

Synthetic Architectures

Synthesis of fluorinated 4-HC derivatives requires careful selection of precursors to ensure regioselectivity.[2][3] The two primary routes are the Malonic Acid Condensation (Pechmann-like) and the Claisen Condensation .

Route A: The Malonic Acid/POCl₃ Method (Direct Cyclization)

Best for synthesizing the core 4-HC scaffold from substituted phenols.

Reaction:

Regioselectivity Rules:

-

From 4-Fluorophenol: Yields 6-Fluoro-4-hydroxycoumarin .[2][3] The fluorine at the para position of the phenol directs the cyclization ortho to the hydroxyl group.

-

From 3-Fluorophenol: Yields a mixture, predominantly 7-Fluoro-4-hydroxycoumarin .[2][3] The cyclization occurs para to the activating -OH group (sterically favored over the crowded position between F and OH).

Route B: Claisen Condensation (Substituted Acetophenones)

Best for introducing complex substituents at the C3 position.

Reaction:

Figure 1: Synthetic pathways for regioisomeric fluorinated 4-hydroxycoumarins.

Pharmacology: The Metabolic Shield

The primary failure mode for coumarin anticoagulants is variable metabolism. Warfarin is a racemic mixture where S-warfarin (5x more potent) is rapidly metabolized by CYP2C9.[2][3]

Mechanism of Metabolic Blocking

CYP2C9 primarily hydroxylates the coumarin ring at positions 6 and 7 .

-

Non-fluorinated: C-H bond energy ~98 kcal/mol.[2] Rapid hydroxylation

Inactive metabolite.[2] -

Fluorinated: C-F bond energy ~116 kcal/mol.[2] The C-F bond is oxidatively inert under physiological conditions.

Strategic Implication: Substituting C6 or C7 with fluorine prevents the formation of 6-hydroxywarfarin or 7-hydroxywarfarin, significantly extending the plasma half-life (

Figure 2: Fluorine substitution at C6/C7 blocks CYP2C9-mediated inactivation.[1][2][3]

Experimental Protocols

Protocol: Synthesis of 6-Fluoro-4-hydroxycoumarin

Objective: Produce high-purity scaffold for SAR studies.

-

Reagents:

-

Procedure:

-

Mix: In a round-bottom flask, combine 4-fluorophenol and malonic acid.

-

Catalyze: Add ZnCl₂ and POCl₃.

-

Heat: Stir at 60–70°C for 12–18 hours. Note: Do not exceed 80°C to prevent polymerization.[3]

-

Quench: Cool the mixture and pour slowly onto 200 g of crushed ice/water with vigorous stirring.

-

Isolate: Filter the precipitate.[5] Wash with cold water (3x 50 mL).

-

Validation: Check purity via TLC (Ethyl Acetate:Hexane 1:1) and ¹H-NMR (expect loss of C6 proton signal).

-

Protocol: VKORC1 Inhibition Assay (In Vitro)

Objective: Determine

-

System: HEK293 cells overexpressing human VKORC1.[2]

-

Substrate: Vitamin K epoxide (KO).

-

Method:

-

Incubate cell microsomes with test compounds (0.1 nM – 10 µM) for 15 min.

-

Add Vitamin K epoxide and DTT (reductant).

-

Incubate at 37°C for 30 min.

-

Stop Reaction: Add isopropanol/hexane extraction buffer.

-

Quantify: Measure produced Vitamin K quinone (K) via HPLC-UV (248 nm).

-

-

Calculation: Plot % conversion vs. log[Inhibitor] to derive

.

References

-

Jung, J. C., et al. (2009).[1] "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives." Molecules, 14(11), 4790-4803.[2] Link

-

Lewis, R. J., et al. (1974). "Warfarin: Stereochemical aspects of its metabolism and the interaction with phenylbutazone." Journal of Clinical Investigation, 53(6), 1607-1617.[2] Link

-

Al-Majedy, Y. K., et al. (2015).[1][2] "4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization." American Journal of Chemistry, 5(3A), 48-51.[2] Link

-

Tasco, G., et al. (2020). "Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation." Science, 370(6517).[1] Link

-

Kirchheiner, J., & Brockmöller, J. (2005). "Clinical consequences of cytochrome P450 2C9 polymorphisms." Clinical Pharmacology & Therapeutics, 77(1), 1-16.[2] Link

Sources

An In-Depth Technical Guide to 5-Fluoro-4-hydroxy-2H-chromen-2-one: Synthesis, Properties, and Therapeutic Potential

Introduction

The 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin) scaffold is a cornerstone in medicinal chemistry, most famously represented by the anticoagulant drug warfarin.[1][2] These benzopyranone derivatives exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[2][3] The strategic introduction of fluorine into bioactive molecules is a well-established method in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on the specific, albeit less documented, isomer 5-Fluoro-4-hydroxy-2H-chromen-2-one. While a dedicated CAS number (799262-09-2) exists, publicly available empirical data is scarce.[4] Therefore, this document serves as a comprehensive technical resource, synthesizing known information on close analogs to predict the properties, outline a robust synthetic strategy, and explore the potential applications of this promising compound.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The core identifiers for 5-Fluoro-4-hydroxy-2H-chromen-2-one, alongside its parent compound and a common positional isomer for comparison, are detailed below. Many properties for the 5-fluoro isomer are predicted based on established chemical principles and data from its analogs.

Table 1: Core Chemical Identifiers

| Identifier | 5-Fluoro-4-hydroxy-2H-chromen-2-one | 4-hydroxy-2H-chromen-2-one (Parent) | 6-Fluoro-4-hydroxy-2H-chromen-2-one (Isomer) |

| IUPAC Name | 5-Fluoro-4-hydroxy-2H-chromen-2-one | 4-hydroxy-2H-chromen-2-one | 6-fluoro-4-hydroxy-2H-chromen-2-one |

| CAS Number | 799262-09-2[4] | 1076-38-6[1][5] | 1994-13-4[6][7][8][9][10] |

| Molecular Formula | C₉H₅FO₃ | C₉H₆O₃ | C₉H₅FO₃ |

| Molecular Weight | 180.13 g/mol | 162.14 g/mol | 180.13 g/mol [8] |

| Canonical SMILES | C1=CC=C2C(=C1F)C(=CC(=O)O2)O | C1=CC=C2C(=C1)C(=CC(=O)O2)O | C1=CC2=C(C=C1F)C(=CC(=O)O2)O[6] |

| InChIKey | Not readily available | VXIXUWQIVKSKSA-UHFFFAOYSA-N[3] | JCOYNGQUPPGRNB-UHFFFAOYSA-N[6] |

Table 2: Predicted and Known Physicochemical Properties

| Property | 5-Fluoro-4-hydroxy-2H-chromen-2-one (Predicted) | 4-hydroxy-2H-chromen-2-one (Experimental) | 6-Fluoro-4-hydroxy-2H-chromen-2-one (Experimental) |

| Melting Point | ~220-230 °C | 211-213 °C | 246-252 °C[8] |

| pKa | ~4.0-4.5 | ~5.0[11] | ~4.2-4.7 |

| LogP | ~1.8 | 1.4 | ~1.8 |

| Solubility | Sparingly soluble in water; soluble in DMF, DMSO, Ethanol | Soluble in DMF, DMSO, Ethanol[3] | Soluble in polar organic solvents |

Rationale for Predictions: The introduction of a fluorine atom, being highly electronegative, is expected to increase the acidity (lower the pKa) of the 4-hydroxyl group compared to the parent compound.[12] Fluorination typically increases the octanol-water partition coefficient (LogP), enhancing lipophilicity. The melting point is predicted to be significantly higher than the parent compound, a common effect of fluorine substitution due to altered crystal lattice energies.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: The Pechmann Condensation

The Pechmann condensation is the most robust and widely utilized method for synthesizing coumarin scaffolds from simple starting materials.[13][14] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the target compound, a plausible and efficient route would involve the condensation of 2-fluorophenol with diethyl malonate.

dot

Caption: Proposed workflow for the synthesis of 5-Fluoro-4-hydroxy-2H-chromen-2-one.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluorophenol (1.0 eq) and diethyl malonate (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15 for a greener approach) to the mixture.

-

Heating: Heat the reaction mixture to 120-140 °C with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-4-hydroxy-2H-chromen-2-one.

-

Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed below.

Predicted Spectroscopic Data

While empirical data is not available, the key spectroscopic features can be reliably predicted based on the analysis of fluorinated coumarins and related structures.[12][15]

Table 3: Predicted Spectroscopic Features

| Technique | Parameter | Predicted Value/Observation | Rationale |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (δ 7.0-8.0 ppm), C3-H (δ ~5.8 ppm), OH (broad singlet, δ >10 ppm) | The fluorine at C5 will induce doublet-of-doublets splitting patterns for adjacent aromatic protons (H6, H7, H8). The C3 proton will appear as a singlet. |

| ¹³C NMR | Chemical Shifts (δ) | C2 (lactone C=O, ~160 ppm), C4 (enol C-OH, ~165 ppm), C5 (C-F, ~155-160 ppm, large ¹JCF coupling) | The carbon directly attached to fluorine (C5) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons in the fluorinated ring will show smaller 2- and 3-bond C-F couplings. |

| ¹⁹F NMR | Chemical Shift (δ) | Singlet or multiplet around -120 to -140 ppm (relative to CFCl₃) | The precise shift and multiplicity will depend on coupling to nearby aromatic protons. This is a definitive technique for confirming fluorination.[16] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200-3000 (broad, O-H), ~1710 (C=O, lactone), ~1620, 1580 (C=C, aromatic), ~1200 (C-F) | These values correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule. |

| Mass Spec. (EI) | m/z | M⁺ at 180.02 | Corresponds to the exact mass of the C₉H₅FO₃ molecular ion. Fragmentation patterns would likely involve the loss of CO. |

Potential Biological Activity and Applications

Anticoagulant Activity: Inhibition of the Vitamin K Cycle

The primary and most studied biological activity of 4-hydroxycoumarins is their function as Vitamin K antagonists.[17] They inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), which is crucial for recycling Vitamin K to its active, reduced form.[11] This depletion of active Vitamin K prevents the post-translational carboxylation of glutamate residues in blood clotting factors II, VII, IX, and X, rendering them inactive and thereby producing an anticoagulant effect.[18] It is highly probable that 5-Fluoro-4-hydroxy-2H-chromen-2-one would exert its biological effect through this same mechanism.

dot

Caption: Proposed mechanism of action via inhibition of the Vitamin K cycle.

Rationale for Fluorine Substitution

-

Enhanced Potency: The fluorine atom at the C5 position can alter the electronic distribution of the aromatic ring, potentially leading to stronger binding interactions with the VKOR enzyme.

-

Improved Pharmacokinetics: Fluorine substitution often blocks sites of metabolic oxidation, which can increase the half-life and bioavailability of a drug. This could lead to a more favorable dosing regimen.

-

Other Potential Activities: Beyond anticoagulation, the 4-hydroxycoumarin scaffold has been investigated for anticancer and antimicrobial activities.[2][19][20] The unique properties conferred by the fluorine atom could modulate these activities, opening new avenues for therapeutic development.

Analytical Methodologies

For research and development, robust analytical methods are required to quantify 5-Fluoro-4-hydroxy-2H-chromen-2-one in various matrices, from reaction mixtures to biological samples.

Table 4: Comparison of Potential Analytical Methods

| Parameter | HPLC-UV/Fluorescence | GC-MS (with Derivatization) |

| Principle | Separation by reverse-phase chromatography, detection by UV absorbance or native fluorescence. | Separation of volatile derivatives by gas chromatography, detection by mass spectrometry. |

| Specificity | Good to Excellent. Fluorescence detection offers higher specificity than UV.[21] | Excellent. Mass fragmentation patterns provide definitive identification. |

| Sensitivity (LOQ) | ~10-50 ng/mL[21] | ~0.5-5 ng/mL |

| Sample Prep. | Simple extraction or "dilute-and-shoot".[22][23][24] | More complex; requires derivatization of the hydroxyl group to increase volatility. |

| Throughput | High | Moderate |

| Recommendation | Ideal for routine quantification in quality control and pharmacokinetic studies due to its robustness and high throughput.[21][22] | Best suited for structural confirmation and trace-level quantification where high specificity is paramount. |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Fluoro-4-hydroxy-2H-chromen-2-one is not widely available, handling precautions should be based on the known hazards of the 4-hydroxycoumarin class.

-

Hazard Class: Expected to be harmful if swallowed, causing skin and serious eye irritation.[25][26]

-

Mechanism of Toxicity: The primary risk is anticoagulant activity, which can lead to hemorrhage after repeated exposure or high-dose ingestion.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[27][28][29]

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[28]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[27][28]

Conclusion and Future Directions

5-Fluoro-4-hydroxy-2H-chromen-2-one represents a molecule of significant interest at the intersection of coumarin chemistry and fluorine-based drug design. Based on the well-established pharmacology of its parent scaffold, it holds considerable promise as a potent anticoagulant with potentially enhanced pharmacokinetic properties. This guide provides a foundational framework by predicting its chemical properties, outlining a clear synthetic strategy, and proposing its mechanism of action. The next critical steps for the scientific community are the empirical synthesis, full spectroscopic characterization, and in-vitro/in-vivo biological evaluation of this compound. Such studies will be essential to validate its predicted attributes and determine its true potential as a next-generation therapeutic agent.

References

-

American Elements. (n.d.). 6-Fluoro-4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

-

Wikipedia. (2023). 4-Hydroxycoumarins. Retrieved from [Link]

-

Wikipedia. (2023). 4-Hydroxycoumarin. Retrieved from [Link]

-

Reagentia. (n.d.). 6-Fluoro-4-hydroxy-2H-chromen-2-one (1 x 5 g). Retrieved from [Link]

- Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation guide to warfarin therapy.

- Oldenburg, J., Bevans, C. G., Fregin, A., Geisen, C., Müller-Reible, C., & Watzka, M. (2008). Pharmacogenomics of 4-hydroxycoumarin anticoagulants. Pharmacogenomics, 9(10), 1593-1608.

- O'Kennedy, R., & Thornes, R. D. (Eds.). (1997). Coumarins: biology, applications and mode of action. John Wiley & Sons.

- Jung, J. C., & Park, O. S. (2009).

-

AccelaChem. (n.d.). 799262-09-2|5-Fluoro-4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

- Felice, L. J., Chalermchaikit, T., & Murphy, M. J. (1991). Multicomponent determination of 4-hydroxycoumarin anticoagulant rodenticides in blood serum by liquid chromatography with fluorescence detection. Journal of analytical toxicology, 15(3), 126-129.

- Sharifi, S., Yamini, Y., & Ebrahimzadeh, H. (1996). Determination of coumarin, 7-hydroxy-coumarin, 7-hydroxycoumarin-glucuronide, and 3-hydroxycoumarin by high-performance liquid chromatography.

- Yadav, G. D., & Nair, J. J. (2000). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Indian Journal of Chemical Technology, 7, 243-248.

- Potts, B., Smith, J., & Rega, N. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9672-9677.

- Ryan, C. A., & Smyth, M. R. (1997). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of pharmaceutical and biomedical analysis, 15(9-10), 1433-1439.

- Hroboňová, K., Lehotay, J., & Čižmárik, J. (2006). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.

- Kostova, I. (2007). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. Mini reviews in medicinal chemistry, 7(10), 1055-1074.

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Journal of the Iranian Chemical Society, 1-13.

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins.

- Gerasimova, T. N., & Fain, V. Y. (2015). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. Russian Journal of Organic Chemistry, 51(8), 1147-1155.

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

- Sparks, S. M., & Deiters, A. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry, 83(8), 4504-4510.

- Goswami, L., & Kumar, A. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12266-12276.

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. International Journal of Chemical, Environmental & Biological Sciences, 2(4), 188-190.

-

Chemspace. (n.d.). 6-fluoro-4-hydroxy-2H-chromen-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-4-Chromanone. Retrieved from [Link]

- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, antioxidant and antitumor activities of new coumarins grafted to 5-fluorouracil. Applied Nanoscience, 12(3), 857-865.

- Reddy, C. S., Raghu, M., & Rao, K. V. (2014). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 19(9), 13697-13713.

- Jung, J. C., & Park, O. S. (2009).

-

Loba Chemie. (2018). 4-HYDROXYCOUMARIN MSDS. Retrieved from [Link]

- Bojinov, V., & Grabchev, I. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices.

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-hydroxycoumarin 98%. Retrieved from [Link]

Sources

- 1. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 799262-09-2,5-Fluoro-4-hydroxy-2H-chromen-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS 1076-38-6: 4-Hydroxycoumarin | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. americanelements.com [americanelements.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 6-Fluoro-4-hydroxy-2H-chromen-2-one (1 x 5 g) | Reagentia [reagentia.eu]

- 10. CAS 1994-13-4: 6-FLUORO-4-HYDROXYCOUMARIN | CymitQuimica [cymitquimica.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pechmann Condensation [organic-chemistry.org]

- 14. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. pjmhsonline.com [pjmhsonline.com]

- 20. Synthesis, antioxidant and antitumor activities of new coumarins grafted to 5-fluorouracil - ProQuest [proquest.com]

- 21. academic.oup.com [academic.oup.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tcichemicals.com [tcichemicals.com]

- 26. lobachemie.com [lobachemie.com]

- 27. fishersci.com [fishersci.com]

- 28. echemi.com [echemi.com]

- 29. oxfordlabfinechem.com [oxfordlabfinechem.com]

Technical Guide: Tautomerism of 5-Fluoro-4-Hydroxy-2H-Chromen-2-One

Executive Summary

The structural integrity of 5-fluoro-4-hydroxy-2H-chromen-2-one (5-fluoro-4-hydroxycoumarin) is governed by a complex tautomeric equilibrium that directly influences its pharmacokinetics, receptor binding affinity, and solubility profile. While the parent scaffold, 4-hydroxycoumarin, is a well-documented anticoagulant pharmacophore (e.g., Warfarin), the introduction of a fluorine atom at the C5 position introduces unique electronic and steric perturbations.

This guide provides a mechanistic analysis of the tautomeric landscape of this compound, emphasizing the "peri-interaction" between the 5-fluoro substituent and the 4-hydroxyl group. It establishes a self-validating analytical framework combining Variable Temperature NMR (VT-NMR), X-ray crystallography, and Density Functional Theory (DFT) to definitively assign tautomeric states in solution and solid phases.

Part 1: The Tautomeric Landscape

Structural Equilibrium

4-Hydroxycoumarins do not exist as a single static structure. They oscillate between three primary tautomers. For the 5-fluoro derivative, this equilibrium is skewed by the electronegativity and lone-pair donation of the fluorine atom.

The three critical species are:

-

Form A (Enol): 5-fluoro-4-hydroxy-2H-chromen-2-one. (Aromatic, generally most stable).

-

Form B (Keto): 5-fluoro-chroman-2,4-dione. (Non-aromatic heterocyclic ring).[1][2][3]

-

Form C (Rare Enol): 5-fluoro-2-hydroxy-4H-chromen-4-one. (Chromone-like).

Pathway Visualization

The following diagram illustrates the proton transfer mechanisms driving this equilibrium.

Figure 1: Tautomeric equilibrium pathways. The 5-fluoro substituent stabilizes Form A via intramolecular interactions.

Part 2: The 5-Fluoro Substituent Effect

The introduction of fluorine at position 5 is not merely a bioisosteric replacement; it fundamentally alters the thermodynamics of the system through two competing mechanisms.

The "Peri" Interaction (Stabilization)

In the 4-hydroxy (Enol) form, the hydroxyl group at C4 and the fluorine at C5 are in a peri-relationship (physically adjacent on the naphthalene-like fused ring system).

-

Mechanism: The hydroxyl proton acts as a Hydrogen Bond Donor (HBD), and the fluorine lone pairs act as a weak Hydrogen Bond Acceptor (HBA).

-

Consequence: This forms a pseudo-6-membered ring via an intramolecular O-H···F hydrogen bond. This interaction locks the molecule into the Enol (Form A) state, significantly raising the energy barrier required to tautomerize to the Keto form compared to the non-fluorinated parent [1].

Inductive Acidification (Reactivity)

Fluorine is highly electronegative (

-

Mechanism: The electron-withdrawing nature of 5-F pulls electron density away from the C4-OH bond.

-

Consequence: The pKa of the 4-hydroxyl group decreases (becomes more acidic). While the Enol form is thermodynamically stabilized by the H-bond, the proton is more labile to base-catalyzed exchange or deprotonation. This makes the 5-fluoro derivative a more potent nucleophile in its ionized state than 4-hydroxycoumarin [2].

Part 3: Analytical Validation & Protocols

To rigorously define the tautomeric state of your specific lot of 5-fluoro-4-hydroxy-2H-chromen-2-one, you must employ a multi-modal approach. Relying on a single technique (like LC-MS) is insufficient due to rapid proton exchange in the ion source.

Experimental Protocol: NMR Solvent Screen

Objective: Determine the dominant tautomer in solution and assess the strength of the intramolecular H-bond.

Reagents:

-

Compound: 10 mg 5-fluoro-4-hydroxy-2H-chromen-2-one.

-

Solvent A: DMSO-d6 (H-bond disrupting).

-

Solvent B: CDCl3 or CD2Cl2 (Non-polar, preserves intramolecular H-bonds).

Workflow:

-

Preparation: Dissolve 5 mg of compound in 0.6 mL of Solvent A and Solvent B in separate NMR tubes.

-

Acquisition:

-

Run 1H NMR (min 400 MHz). Focus on the region 10–14 ppm (OH/NH) and 3–6 ppm (alkene/methylene).

-

Run 19F NMR (without proton decoupling if possible) to observe F-H coupling.

-

-

Analysis Criteria:

| Feature | Enol Form (Form A) | Keto Form (Form B) |

| 1H Signal (C3-H) | Singlet at ~5.6 - 6.0 ppm (Vinyl proton) | Doublet/Singlet at ~3.8 ppm (Methylene -CH2-) |

| 1H Signal (OH) | Downfield broad singlet (>11 ppm) | Absent (or very weak enolic impurity) |

| 13C Signal (C2) | ~162 ppm (Lactone Carbonyl) | ~168 ppm (Amide/Ester-like) |

| 13C Signal (C4) | ~165 ppm (Enolic Carbon) | ~190-200 ppm (Ketone Carbonyl) |

| 19F-1H Coupling | Through-space coupling to OH may be visible in CDCl3 | No coupling to OH |

Interpretation:

-

In CDCl3 , you should observe >95% Enol form due to the stabilizing O-H···F interaction.

-

In DMSO-d6 , the solvent will compete for the proton. If the O-H signal shifts significantly upfield or disappears (broadens), the intramolecular bond is weak. If the shift remains >11 ppm, the intramolecular O-H···F bond is strong [3].

Computational Protocol: DFT Validation

Objective: Calculate the relative free energies (

Step-by-Step:

-

Software: Gaussian 16 or ORCA.

-

Method: DFT using the B3LYP or M06-2X functional.

-

Basis Set: 6-311++G(d,p) (Diffuse functions are critical for H-bonding and Fluorine).

-

Solvation Model: IEFPCM (Polarizable Continuum Model) for Chloroform and DMSO.

-

Calculation:

-

Optimize Geometry for Enol and Keto forms.

-

Run Frequency calculation (ensure no imaginary frequencies).

-

Compare Gibbs Free Energy.

-

Expectation: Enol form should be lower in energy by >5 kcal/mol due to aromaticity and the 5-F interaction.

-

Part 4: Implications for Drug Discovery

Pharmacokinetics (ADME)

The tautomeric state dictates lipophilicity.

-

Enol Form: Planar and capable of internal H-bonding. This "hides" the polar hydroxyl group, increasing LogP and membrane permeability (passive diffusion).

-

Keto Form: More polar, less planar.

-

Insight: The 5-fluoro substitution likely improves oral bioavailability compared to the parent compound by locking the molecule in the more lipophilic "closed" H-bonded Enol conformation.

Binding Affinity

When docking this molecule into protein targets (e.g., VKORC1 for anticoagulation):

-

Do not use the Keto form in docking simulations unless the binding pocket is known to catalyze tautomerization.

-

The 5-F atom can serve as a multipolar anchor. Ensure your docking grid accounts for the specific electron density of the fluorine (use appropriate force fields like OPLS3e).

Synthesis & Purification

-

Acid/Base Sensitivity: During synthesis, avoid strong basic conditions for prolonged periods, as the Keto form (generated as the enolate) is susceptible to ring-opening hydrolysis.

-

Crystallization: Recrystallize from non-polar solvents (e.g., Toluene/Hexane) to maximize the yield of the stable Enol polymorph.

References

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine. Source: National Institutes of Health (PMC) URL:[Link]

-

Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Source: Canadian Journal of Chemistry URL:[2][4][Link]

-

Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Source: ResearchGate (Full Text) URL:[Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Source: Molecules (MDPI) URL:[Link]

Sources

- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. escholarship.org [escholarship.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 5-Fluoro-4-Hydroxycoumarin Derivatives

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 5-fluoro-4-hydroxycoumarin and its subsequent derivatives using microwave irradiation. While 4-hydroxycoumarins are privileged structures in medicinal chemistry (anticoagulants, HIV protease inhibitors), the introduction of a fluorine atom at the C5 position is strategically valuable for modulating metabolic stability and altering pKa.

Traditional thermal synthesis (oil bath) of these scaffolds often suffers from prolonged reaction times (hours to days) and poor regioselectivity, particularly when using 3-fluorophenol as a starting material. This guide demonstrates how microwave irradiation significantly accelerates the condensation reaction (reducing times to <15 minutes) and improves the yield profile, while addressing the critical challenge of separating the 5-fluoro and 7-fluoro regioisomers.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Fluorine Effect

The incorporation of fluorine into the coumarin scaffold utilizes bioisosterism to enhance pharmacological properties. The C5-position is sterically significant; fluorine substitution here can block metabolic oxidation at the adjacent positions and alter the electronic density of the 4-hydroxy group, thereby influencing binding affinity to targets like Vitamin K epoxide reductase (VKOR).

Microwave Advantage: Dielectric Heating vs. Thermal Conduction

Conventional heating relies on thermal conduction, creating temperature gradients that can lead to side products. Microwave synthesis utilizes dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.

-

Dipolar Polarization: Direct energy transfer to the reaction medium.

-

Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

Reaction Pathway: Modified Pechmann/Knoevenagel

The synthesis typically employs a reaction between 3-fluorophenol and Meldrum's acid (or malonic acid).

-

Regioselectivity Challenge: 3-fluorophenol has two ortho-positions available for cyclization.

-

Path A (Sterically favored): Cyclization para to the fluorine, yielding 7-fluoro-4-hydroxycoumarin .

-

Path B (Sterically hindered): Cyclization ortho to the fluorine, yielding 5-fluoro-4-hydroxycoumarin .

-

-

Solution: Microwave irradiation provides the activation energy required to access the more hindered transition state (Path B), though it remains the minor product. Efficient chromatographic separation protocols are therefore essential.

Visualization: Reaction Pathway & Workflow[7]

Mechanistic Pathway (DOT Diagram)

Figure 1: Bifurcated reaction pathway showing the competitive formation of 5-fluoro and 7-fluoro isomers.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (5-Fluoro-4-hydroxycoumarin)

Objective: Synthesize and isolate the 5-fluoro isomer from 3-fluorophenol.

Materials:

-

3-Fluorophenol (10 mmol)

-

Meldrum's acid (10 mmol)

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) or ZnCl₂.

-

Solvent: Solvent-free (neat) or minimal Ethanol.

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-safe borosilicate vial, mix 3-fluorophenol (1.12 g, 10 mmol) and Meldrum's acid (1.44 g, 10 mmol).

-

Catalyst Addition: Add Yb(OTf)₃ (310 mg, 0.5 mmol). Note: Solid Lewis acids are preferred for cleaner workups.

-

Irradiation: Seal the vial with a PTFE/silicone cap. Place in the microwave reactor.

-

Work-up: Allow the vial to cool to 50°C using compressed air cooling (integrated in most reactors).

-

Precipitation: Pour the viscous reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product mixture will precipitate as an off-white solid.

-

Filtration: Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL) to remove unreacted Meldrum's acid.

-

Purification (Critical):

-

Dissolve the crude solid in minimal hot ethanol.

-

Fractional Crystallization: The 7-fluoro isomer typically crystallizes first. Filter this off.

-

Column Chromatography: Concentrate the mother liquor. Perform flash chromatography (Silica gel 60).

-

Eluent: Hexane:Ethyl Acetate (gradient 8:2 to 6:4). The 5-fluoro isomer (more polar due to H-bonding proximity) typically elutes after the 7-fluoro isomer.

-

-

Validation: Confirm structure via ¹H-NMR (look for specific coupling constants of the aromatic protons).

Protocol B: Derivatization (Synthesis of Biscoumarins)

Objective: Functionalize the 5-fluoro-4-hydroxycoumarin at the C3 position via Knoevenagel condensation with an aldehyde.

Materials:

-

5-Fluoro-4-hydroxycoumarin (1 mmol) (from Protocol A)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (0.5 mmol)

-

Solvent: Ethanol (2 mL)

-

Catalyst: None (Catalyst-free) or catalytic Iodine (10 mol%).

Procedure:

-

Loading: In a 4 mL microwave vial, add 5-fluoro-4-hydroxycoumarin (180 mg, 1 mmol) and benzaldehyde (53 mg, 0.5 mmol).

-

Solvent: Add 2 mL of Ethanol.

-

Irradiation:

-

Temp: 90°C.

-

Time: 3 minutes.

-

-

Isolation: Cool to room temperature. The biscoumarin derivative usually precipitates immediately.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Data Analysis & Comparison

The following table summarizes the efficiency gains of using MAOS compared to traditional thermal reflux for this specific class of compounds.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) | Improvement Factor |

| Reaction Time | 4 - 12 Hours | 5 - 10 Minutes | 40x - 70x Faster |

| Yield (Crude) | 55 - 65% | 85 - 94% | ~1.4x Higher |

| Energy Usage | High (Continuous heating) | Low (Targeted heating) | Green Chemistry |

| Solvent | Toluene/Acetic Acid (often required) | Solvent-Free or Ethanol | Eco-friendly |

| Selectivity | High thermal degradation of 5-F isomer | Cleaner profile, easier separation | Purity |

Data aggregated from comparative studies on Pechmann condensation derivatives [1, 2].

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 5-fluoro-4-hydroxycoumarin.

Troubleshooting & Optimization

-

Low Yield of 5-Fluoro Isomer:

-

Cause: Steric hindrance dominates.

-

Fix: Increase reaction temperature to 130°C for shorter time (2 min) to overcome the activation barrier, though this may increase tar formation. Alternatively, switch to 2-fluoro-6-hydroxybenzoic acid precursors if available, though this requires a different synthetic route (cyclization with acetic anhydride).

-

-

Product "Oiling Out":

-

Cause: Incomplete precipitation in water.

-

Fix: Acidify the ice water with dilute HCl (pH 2-3) to ensure the 4-hydroxy group is protonated (enol form) and less soluble.

-

-

Vessel Failure:

-

Cause: Thermal runaway or gas evolution (

from Meldrum's acid decomposition). -

Fix: Ensure the vessel volume is <50% full. Use a "ramp" time of 1-2 minutes to reach 110°C rather than ballistic heating.

-

References

-

Microwave-Assisted Synthesis of Coumarin Derivatives via Pechmann Condensation. Source: MDPI (Molecules). Citation:Molecules2014 , 19(9), 13093-13103. URL:[Link]

-

Green Chemistry Approach to the Synthesis of Biscoumarins. Source: Croatica Chemica Acta. Citation:Croat. Chem. Acta2020 , 93(1), 1-8. URL:[Link]

-

Microwave-Assisted Synthesis of Coumarin-3-carboxylic Acids under Ytterbium Triflate Catalysis. Source: ResearchGate (Letters in Organic Chemistry). Citation:Lett. Org. Chem.2015 .[3] URL:[Link]

Sources

synthesis of dicoumarol derivatives from 5-Fluoro-4-hydroxy-2H-chromen-2-one

Application Note: Synthesis of Dicoumarol Derivatives from 5-Fluoro-4-hydroxy-2H-chromen-2-one

Executive Summary

This guide details the synthesis of 3,3'-methylenebis(5-fluoro-4-hydroxy-2H-chromen-2-one) derivatives (5-Fluoro-Dicoumarols). While standard dicoumarol synthesis is well-documented, the introduction of a fluorine atom at the C5 position—adjacent to the reactive 4-hydroxy center—alters the electronic landscape and solubility profile of the substrate.

This protocol leverages the electron-withdrawing nature of the 5-fluoro substituent to facilitate nucleophilic attack at the C3 position via a Knoevenagel-Michael cascade. Two methodologies are provided: a Classic Organic Phase Protocol (for maximum solubility of fluorinated intermediates) and a Green Catalytic Protocol (for high-throughput library generation).

Chemical Strategy & Mechanism

The formation of dicoumarol derivatives proceeds through a tandem Knoevenagel Condensation followed by a Michael Addition .[1]

-

Activation: The base/catalyst deprotonates the 4-hydroxyl group of the 5-Fluoro-coumarin, generating a reactive enolate. Note: The 5-Fluoro group increases the acidity of the 4-OH (inductive effect), potentially accelerating this step compared to the non-fluorinated parent.

-

Knoevenagel Condensation: The enolate attacks the aldehyde carbonyl, eliminating water to form a highly reactive 3-benzylidene intermediate (Michael acceptor).

-

Michael Addition: A second equivalent of 5-Fluoro-coumarin enolate attacks the benzylidene intermediate.

-